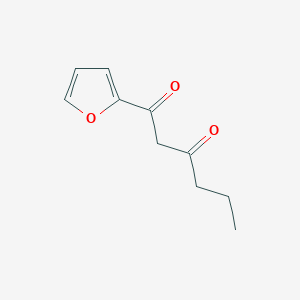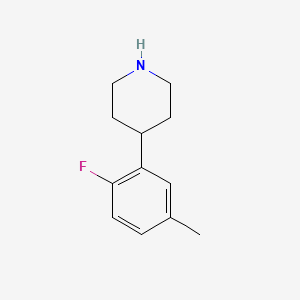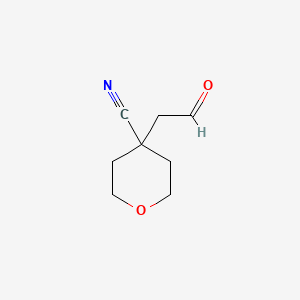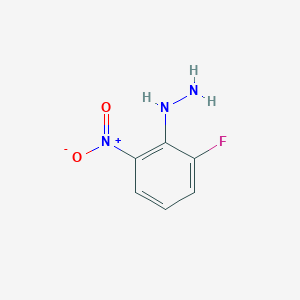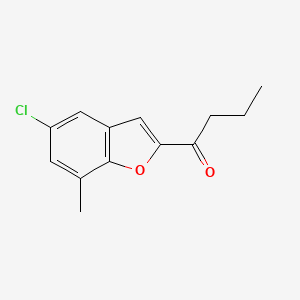
1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds. This particular compound features a benzofuran ring substituted with a chlorine atom and a methyl group, along with a butanone side chain.
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriately substituted benzene rings.
Formation of Benzofuran Ring: The benzofuran ring is formed through the generation of the O–C2 or the C2–C3 bonds in a key ring-closing step.
Substitution Reactions: Chlorine and methyl groups are introduced to the benzofuran ring through electrophilic aromatic substitution reactions.
Attachment of Butanone Side Chain: The butanone side chain is attached via nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one can be compared with other benzofuran derivatives, such as:
1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-amine: This compound features an amine group instead of a ketone group, which may result in different biological activities and chemical reactivity.
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine: This compound has a different side chain, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and side chain, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13ClO2 |
|---|---|
Molekulargewicht |
236.69 g/mol |
IUPAC-Name |
1-(5-chloro-7-methyl-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C13H13ClO2/c1-3-4-11(15)12-7-9-6-10(14)5-8(2)13(9)16-12/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
OGKRBEMATVKGFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=CC2=C(O1)C(=CC(=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



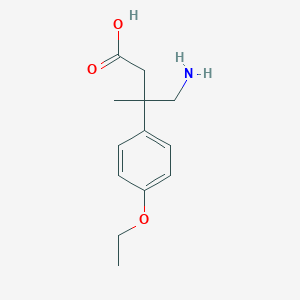
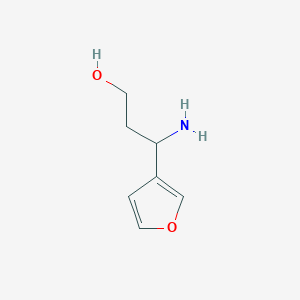
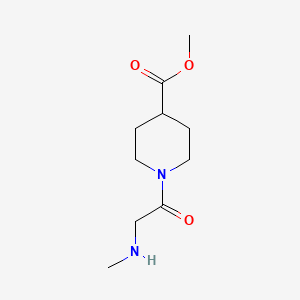
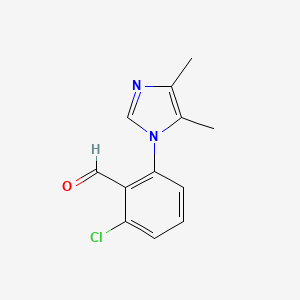
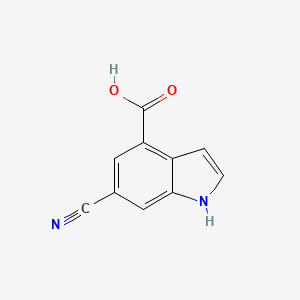
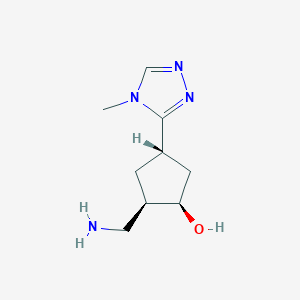
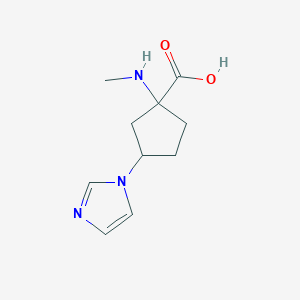
![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
